S-(N-Methylcarbamoyl)glutathione-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

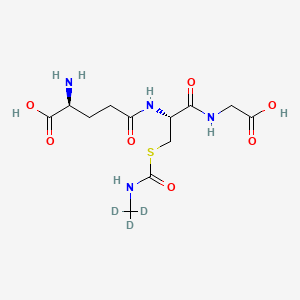

Structure

3D Structure

Properties

Molecular Formula |

C12H20N4O7S |

|---|---|

Molecular Weight |

367.40 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(trideuteriomethylcarbamoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1/i1D3 |

InChI Key |

ROWIKVIWEBGFSY-LLYRNZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

S-(N-Methylcarbamoyl)glutathione-d3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(N-Methylcarbamoyl)glutathione-d3 is the deuterated form of S-(N-Methylcarbamoyl)glutathione, a significant metabolite of the investigational antitumor agent N-methylformamide and the industrial chemical methyl isocyanate. Its stable isotope labeling makes it an invaluable tool in metabolic studies, serving as a tracer and an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and relevant experimental concepts related to this compound.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized in the table below. It is important to note that specific physical properties such as melting point, boiling point, and detailed solubility data are not extensively reported in publicly available literature, which is common for specialized research compounds.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇D₃N₄O₇S | [1] |

| Molecular Weight | 367.39 g/mol | [1] |

| CAS Number | 127633-23-2 | [1] |

| Synonyms | N-[N-L-γ-Glutamyl-S-[(methyl-d3-amino)carbonyl]-L-cysteinyl]glycine | [1] |

| Appearance | Not Available | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

Caption: Conceptual synthesis of this compound.

Biological Activity and Mechanism of Action

The biological significance of S-(N-Methylcarbamoyl)glutathione lies in its reactivity as a carbamoylating agent. The non-deuterated form has been shown to be a reactive conjugate that can donate its N-methylcarbamoyl group to nucleophilic amino acids.[2][3] This process, known as carbamoylation, can alter the structure and function of proteins and other biological molecules.

The primary mechanism involves the nucleophilic attack of a functional group, typically the thiol group (-SH) of a cysteine residue within a peptide or protein, on the carbonyl carbon of the S-(N-methylcarbamoyl) moiety. This results in the transfer of the N-methylcarbamoyl group to the nucleophile and the release of glutathione.[2][3] This reactivity is believed to contribute to the systemic toxicities associated with exposure to methyl isocyanate, as the glutathione conjugate can act as a transport and delivery vehicle for the reactive carbamoylating species.[3]

Caption: Carbamoylation of a protein by S-(N-Methylcarbamoyl)glutathione.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays involving this compound are not widely published. The following represents a generalized workflow for an in vitro protein carbamoylation assay, based on descriptions of experiments conducted with the non-deuterated analog.[2][3]

Objective: To assess the carbamoylating potential of S-(N-Methylcarbamoyl)glutathione on a model protein.

Materials:

-

S-(N-[14C]Methylcarbamoyl)glutathione (radiolabeled for detection)

-

Model protein (e.g., Bovine Serum Albumin - BSA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Method for protein separation (e.g., SDS-PAGE)

-

Method for detection of radioactivity (e.g., liquid scintillation counting or autoradiography)

Generalized Procedure:

-

Preparation: Prepare solutions of the model protein and S-(N-[14C]Methylcarbamoyl)glutathione in PBS.

-

Incubation: Mix the protein and the glutathione conjugate at various concentrations and incubate at 37°C for different time points.

-

Separation: At each time point, stop the reaction and separate the protein from the unreacted glutathione conjugate. This can be achieved by methods such as precipitation or dialysis. For SDS-PAGE, the protein is denatured and separated by size.

-

Detection: Quantify the amount of radioactivity covalently bound to the protein. This can be done by excising the protein band from the gel and using liquid scintillation counting, or by exposing the gel to an autoradiography film.

-

Analysis: Analyze the extent of carbamoylation as a function of time and concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A glutathione derivative with chelating and in vitro neuroprotective activities: synthesis, physicochemical properties, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterated S-(N-Methylcarbamoyl)glutathione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated S-(N-Methylcarbamoyl)glutathione, specifically S-(N-trideuteromethylcarbamoyl)glutathione (S-(N-Methylcarbamoyl)glutathione-d3). This isotopically labeled compound is a critical tool for researchers in drug metabolism, toxicology, and pharmacology, primarily serving as an internal standard for quantitative mass spectrometry assays and for elucidating the metabolic pathways of xenobiotics such as N-methylformamide. This document details the probable synthetic methodology, presents a framework for quantitative data, outlines experimental protocols, and provides visualizations of the relevant metabolic pathway and synthetic workflow.

Introduction

S-(N-Methylcarbamoyl)glutathione is a significant metabolite formed through the conjugation of glutathione (B108866) (GSH) with methyl isocyanate, a reactive intermediate in the metabolism of compounds like N-methylformamide. The formation of this adduct is implicated in the toxicological profile of N-methylformamide, an investigational antitumor agent known for its hepatotoxicity. The availability of a stable isotope-labeled version, this compound, is invaluable for metabolic studies, allowing for precise quantification and differentiation from its endogenous, non-labeled counterpart. Deuteration of the N-methyl group provides a distinct mass shift without significantly altering the compound's chemical properties, making it an ideal internal standard for mass spectrometry-based analyses.

Synthetic Approach

Proposed Reaction Scheme

The synthesis is predicated on the reaction between reduced glutathione and trideuteromethyl isocyanate in a suitable solvent system.

Glutathione + Trideuteromethyl Isocyanate → S-(N-trideuteromethylcarbamoyl)glutathione

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values provided are hypothetical and would need to be determined empirically for each synthesis.

| Parameter | Expected Value | Notes |

| Reactants | ||

| Glutathione (MW: 307.32) | 1 equiv | |

| Trideuteromethyl Isocyanate (MW: 60.08) | 1.1-1.5 equiv | A slight excess of the isocyanate may be used to drive the reaction to completion. |

| Reaction Conditions | ||

| Solvent | Aqueous Buffer/Organic Co-solvent | A buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4) with a miscible organic co-solvent (e.g., acetonitrile (B52724), DMF) may be used to solubilize both reactants. |

| Temperature | Room Temperature | The reaction is typically facile and can be carried out at ambient temperature. |

| Reaction Time | 1-4 hours | Reaction progress should be monitored by a suitable analytical technique, such as LC-MS. |

| Product Characterization | ||

| Molecular Weight | 367.39 | For C12H17D3N4O7S |

| Isotopic Purity | >98% | To be determined by mass spectrometry. |

| Chemical Purity | >95% | To be determined by HPLC or LC-MS. |

| Yield | ||

| Theoretical Yield | Calculated | Based on the limiting reagent (glutathione). |

| Actual Yield | To be determined | Highly dependent on reaction and purification efficiency. |

Experimental Protocols

The following are detailed, albeit inferred, methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of S-(N-trideuteromethylcarbamoyl)glutathione

-

Preparation of Reaction Mixture: In a round-bottom flask, dissolve reduced glutathione (1 equivalent) in a buffered aqueous solution (e.g., 0.1 M sodium phosphate buffer, pH 7.4). If solubility is an issue, a minimal amount of a water-miscible organic solvent like acetonitrile or dimethylformamide can be added.

-

Addition of Deuterated Reagent: To the stirred glutathione solution, add trideuteromethyl isocyanate (1.1-1.5 equivalents) dropwise at room temperature. The isocyanate may be dissolved in a small amount of the organic co-solvent prior to addition.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by withdrawing small aliquots and analyzing them by LC-MS to observe the consumption of glutathione and the formation of the product.

-

Quenching: Once the reaction is complete, any unreacted isocyanate can be quenched by the addition of a primary or secondary amine, or by adjusting the pH.

Purification

-

Initial Workup: Acidify the reaction mixture to pH ~3 with a suitable acid (e.g., trifluoroacetic acid) to protonate the carboxyl groups.

-

Chromatographic Separation: Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 stationary phase.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

-

-

Fraction Collection and Lyophilization: Collect the fractions containing the desired product as determined by analytical LC-MS. Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Characterization

-

Mass Spectrometry: Confirm the molecular weight of the product using high-resolution mass spectrometry (HRMS). The expected [M+H]+ ion for C12H17D3N4O7S is m/z 368.12. The isotopic distribution will confirm the incorporation of three deuterium (B1214612) atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., D₂O). The spectrum should be consistent with the structure of S-(N-Methylcarbamoyl)glutathione, with the notable absence of the N-methyl proton signal.

-

¹³C NMR: A carbon NMR spectrum will further confirm the carbon skeleton of the molecule.

-

²H NMR: A deuterium NMR spectrum will show a signal corresponding to the trideuteromethyl group.

-

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Metabolic Pathway of N-Methylformamide

Caption: Metabolic activation of N-methylformamide to S-(N-Methylcarbamoyl)glutathione.

Conclusion

The synthesis of deuterated S-(N-Methylcarbamoyl)glutathione is a key enabling technology for advanced research in drug metabolism and toxicology. While a definitive published protocol is elusive, established chemical principles allow for a reliable synthetic strategy. This guide provides the necessary theoretical and practical framework for researchers to produce and characterize this important analytical standard. The availability of this compound will continue to support the development of safer pharmaceuticals and a deeper understanding of the metabolic fate of xenobiotics.

An In-depth Technical Guide on the Core Mechanism of Action of S-(N-Methylcarbamoyl)glutathione-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(N-Methylcarbamoyl)glutathione-d3 is the deuterated form of S-(N-Methylcarbamoyl)glutathione, a metabolite of the experimental anticancer agent N-methylformamide. Its mechanism of action is primarily centered on the inhibition of the glyoxalase system, a critical pathway for the detoxification of cytotoxic α-oxoaldehydes such as methylglyoxal (B44143). Furthermore, evidence suggests that S-(N-Methylcarbamoyl)glutathione acts as a reactive carbamoylating agent, capable of modifying nucleophilic biomolecules, which contributes to its overall biological activity. The deuterated isotopologue, this compound, serves as an essential tool, primarily as an internal standard, for the accurate quantification of the non-labeled compound in biological matrices using mass spectrometry. This guide provides a detailed overview of its mechanism of action, supported by available quantitative data, experimental protocols, and diagrams of the relevant biological pathways.

Introduction

The glyoxalase system, comprising the enzymes glyoxalase I (Glo1) and glyoxalase II (Glo2), plays a crucial role in cellular detoxification by converting reactive dicarbonyls like methylglyoxal into non-toxic D-lactate.[1] Cancer cells often exhibit elevated metabolic rates, leading to increased production of methylglyoxal, and consequently, many cancer cell types upregulate the glyoxalase system to survive this metabolic stress.[2] This dependency makes the glyoxalase system an attractive target for anticancer drug development.

S-(N-Methylcarbamoyl)glutathione is a glutathione (B108866) (GSH) conjugate that has been identified as a metabolite of the investigational antitumor drug N-methylformamide.[1][3] Its structure suggests a role as a competitive inhibitor of glyoxalase I, acting as a mimic of the hemithioacetal intermediate formed between glutathione and methylglyoxal. Additionally, S-(N-Methylcarbamoyl)glutathione has been shown to be a reactive species capable of transferring its N-methylcarbamoyl group to other molecules.[4] The deuterium-labeled this compound is a stable isotope-labeled version used for precise quantification in metabolic and pharmacokinetic studies.[5][6]

Core Mechanism of Action

The primary mechanism of action of S-(N-Methylcarbamoyl)glutathione involves two key processes:

-

Inhibition of Glyoxalase I: By acting as a competitive inhibitor of Glo1, S-(N-Methylcarbamoyl)glutathione blocks the detoxification of methylglyoxal. The accumulation of methylglyoxal leads to increased formation of advanced glycation end products (AGEs), oxidative stress, and ultimately, apoptosis.[4]

-

Carbamoylation of Nucleophiles: S-(N-Methylcarbamoyl)glutathione can act as a carbamoylating agent, transferring its N-methylcarbamoyl moiety to nucleophilic groups on proteins and other biomolecules.[4] This covalent modification can alter the function of target proteins, potentially disrupting various cellular signaling pathways.

Glyoxalase I Inhibition Signaling Pathway

The inhibition of glyoxalase I by S-(N-Methylcarbamoyl)glutathione disrupts the normal detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This leads to a cascade of downstream cellular events.

Carbamoylation of Nucleophiles

S-(N-Methylcarbamoyl)glutathione has been identified as a reactive metabolite that can transfer its N-methylcarbamoyl group to nucleophilic amino acids, such as cysteine.[4] This suggests a broader mechanism of action beyond glyoxalase I inhibition, where the compound can directly modify proteins and potentially disrupt their function.

Quantitative Data

Direct quantitative data for the inhibition of glyoxalase I by S-(N-Methylcarbamoyl)glutathione is limited in the current literature. However, data for the closely related analogue, S-(N-hydroxy-N-methylcarbamoyl)glutathione, provides a valuable point of reference.

| Compound | Enzyme Source | Inhibition Type | Ki | Reference |

| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Yeast Glyoxalase I | Competitive | 68 µM | [7] |

| Compound | Enzyme Source | Km | kcat | Reference |

| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Bovine Liver Glyoxalase II | 0.48 mM | ~2 x 10-5-fold of normal substrate | [7] |

| Reaction | Conditions | Result | Reference |

| Carbamoylation of Cysteine by S-(N-Methylcarbamoyl)glutathione | pH 7.4, 37°C, 2 hr | 42.5% conversion to S-(N-methylcarbamoyl)cysteine | [4] |

Experimental Protocols

Synthesis of S-(N-Methylcarbamoyl)glutathione

Alternatively, as S-(N-Methylcarbamoyl)glutathione is a metabolite of N-methylformamide, it can be isolated from the bile of animals administered with N-methylformamide.[3]

Glyoxalase I Inhibition Assay

The activity of glyoxalase I is typically measured spectrophotometrically by monitoring the formation of S-D-lactoylglutathione at 240 nm.

Materials:

-

Sodium phosphate (B84403) buffer (100 mM, pH 6.6)

-

Methylglyoxal solution

-

Reduced glutathione (GSH)

-

Yeast or human recombinant glyoxalase I

-

S-(N-Methylcarbamoyl)glutathione (inhibitor)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, methylglyoxal, and GSH. Incubate for at least 10 minutes at room temperature to allow for the non-enzymatic formation of the hemithioacetal substrate.

-

Prepare serial dilutions of S-(N-Methylcarbamoyl)glutathione in the reaction buffer.

-

To each well of the 96-well plate, add the reaction mixture and the inhibitor solution.

-

Initiate the reaction by adding glyoxalase I to each well.

-

Immediately measure the increase in absorbance at 240 nm over time.

-

Calculate the initial reaction velocities and determine the inhibitory constants (e.g., IC50 or Ki) by fitting the data to appropriate enzyme inhibition models.

LC-MS/MS Quantification of this compound

The use of this compound as an internal standard allows for accurate quantification of the unlabeled analyte in biological samples.

Materials:

-

Biological sample (e.g., plasma, bile, cell lysate)

-

This compound (internal standard)

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: Spike the biological sample with a known concentration of this compound. Precipitate proteins using a suitable method (e.g., addition of cold acetonitrile). Centrifuge to pellet the precipitate and collect the supernatant.

-

LC Separation: Inject the supernatant onto a C18 column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both S-(N-Methylcarbamoyl)glutathione and this compound in multiple reaction monitoring (MRM) mode.

-

Quantification: Construct a calibration curve using known concentrations of S-(N-Methylcarbamoyl)glutathione spiked into a similar biological matrix. Determine the concentration of the analyte in the unknown sample by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

This compound is a valuable research tool for studying the metabolism and mechanism of action of its non-deuterated counterpart. The primary mechanism of S-(N-Methylcarbamoyl)glutathione involves the inhibition of glyoxalase I, leading to the accumulation of cytotoxic methylglyoxal and subsequent cell death. Additionally, its ability to act as a carbamoylating agent presents a secondary mechanism that may contribute to its overall biological effects. Further research is warranted to fully elucidate the specific protein targets of its carbamoylating activity and to obtain more precise quantitative data on its glyoxalase I inhibitory potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the glyoxalase system with compounds like S-(N-Methylcarbamoyl)glutathione.

References

- 1. scbt.com [scbt.com]

- 2. S-(N-Methylcarbamoyl)glutathione | C12H20N4O7S | CID 115170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite [pubmed.ncbi.nlm.nih.gov]

- 4. S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of S-(N-Methylcarbamoyl)glutathione-d3 in N-methylformamide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylformamide (NMF) is an organic solvent with industrial applications and has also been investigated as an anti-cancer agent. However, its utility is hampered by dose-limiting hepatotoxicity. Understanding the metabolic fate of NMF is crucial for elucidating the mechanisms of its toxicity and for the development of safer analogues or therapeutic strategies. A key step in the biotransformation of NMF is its oxidative metabolism, leading to the formation of reactive intermediates that are subsequently detoxified. This guide focuses on the pivotal role of S-(N-Methylcarbamoyl)glutathione-d3, a deuterated analogue of a critical glutathione (B108866) conjugate, in the metabolism of NMF. The inclusion of the deuterated species is central to metabolic studies employing isotope tracing techniques to delineate bioactivation pathways and quantify metabolite flux.

Metabolic Pathway of N-methylformamide

The metabolism of N-methylformamide is a multi-step process initiated by oxidation, primarily mediated by the cytochrome P450 enzyme CYP2E1. This initial step is believed to be the rate-limiting factor in NMF's bioactivation and is directly linked to its hepatotoxic effects.

The proposed metabolic cascade is as follows:

-

Oxidation: NMF is oxidized at the formyl position by CYP2E1. This enzymatic reaction is thought to generate a highly reactive and unstable intermediate, believed to be methyl isocyanate (CH₃NCO). The substitution of hydrogen with deuterium (B1214612) at the formyl group of NMF has been shown to significantly reduce the formation of downstream metabolites and decrease hepatotoxicity, indicating that the cleavage of this C-H bond is a critical step.

-

Glutathione Conjugation: The electrophilic methyl isocyanate readily reacts with the nucleophilic thiol group of glutathione (GSH), a tripeptide ubiquitously present in cells for detoxification. This conjugation reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), results in the formation of S-(N-Methylcarbamoyl)glutathione.

-

Further Metabolism and Excretion: S-(N-Methylcarbamoyl)glutathione is a biliary metabolite, meaning it is transported into the bile for elimination. It can also be further processed in the mercapturic acid pathway. This involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate, to form N-acetyl-S-(N-methylcarbamoyl)cysteine. This mercapturic acid derivative is a major urinary metabolite of NMF.[1] The formation of these glutathione-derived conjugates is a key indicator of the bioactivation of NMF to a reactive species.

The metabolic activation and detoxification pathway of N-methylformamide is depicted in the following diagram:

Quantitative Data on N-methylformamide Metabolism and Toxicity

The following tables summarize key quantitative data related to the metabolism and hepatotoxicity of NMF, primarily from studies in mice.

Table 1: Dose-Dependent Hepatotoxicity of N-methylformamide in Mice

| NMF Dose (mg/kg) | Species/Strain | Observation | Reference |

| 100-200 | Mice | Threshold dose for zone 3 haemorrhagic necrosis. | [2] |

| 200 | BALB/c Mice | Depletion of hepatic glutathione to 21% of control levels 2 hours post-administration. | |

| 200 | CBA/CA and BDF1 Mice | Depletion of hepatic glutathione to 53% of control levels with no observed hepatotoxicity. | |

| 100 | BALB/c Mice (pre-treated with buthionine sulfoximine) | Hepatotoxic dose threshold decreased from 150 mg/kg. |

Table 2: In Vitro Metabolism and Cytotoxicity of N-methylformamide in Mouse Hepatocytes

| Compound | Concentration | Observation |

| N-methylformamide (NMF) | Varies | Concentration-dependent toxicity, metabolism, and glutathione depletion. |

| [2H]NMF (deuterated) | Varies | Markedly less cytotoxic than NMF, yielding only 35% of the N-methylcarbamoylating metabolite and causing less glutathione depletion. |

Experimental Protocols

Detailed methodologies are critical for the accurate study of NMF metabolism and the role of this compound. Below are synthesized protocols based on published literature.

Protocol 1: Analysis of N-methylformamide Metabolites by LC-MS/MS

This protocol is adapted for the sensitive detection and quantification of S-(N-Methylcarbamoyl)glutathione and its downstream metabolite, N-acetyl-S-(N-methylcarbamoyl)cysteine, in biological matrices such as bile and urine. The use of a deuterated internal standard like this compound is essential for accurate quantification.

1. Sample Preparation (Bile or Urine):

- Thaw frozen samples on ice.

- Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

- To 100 µL of supernatant, add 10 µL of an internal standard solution (this compound in methanol).

- Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

- Vortex for 1 minute and incubate at -20°C for 20 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the metabolites, for example, starting at 2% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 2% B for 3 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5-10 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and the internal standard.

A generalized workflow for this experimental protocol is illustrated below:

Protocol 2: In Vivo Assessment of N-methylformamide Hepatotoxicity in Mice

This protocol outlines a typical procedure to evaluate the dose-dependent liver injury induced by NMF.

1. Animal Model:

- Species: Male BALB/c mice (8-10 weeks old) are often used as they have been shown to be a susceptible strain.

- Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

- Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

2. Dosing and Sample Collection:

- Dose Groups: Prepare NMF solutions in sterile saline. Administer NMF via intraperitoneal (i.p.) injection at various doses (e.g., 0, 50, 100, 150, 200 mg/kg).

- Time Points: Collect blood and liver tissue at specific time points after NMF administration (e.g., 2, 6, 12, 24 hours).

- Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to obtain plasma.

- Tissue Collection: Perfuse the liver with ice-cold saline to remove blood. Excise a portion of the liver for histopathology and snap-freeze the remainder in liquid nitrogen for biochemical analyses.

3. Assessment of Hepatotoxicity:

- Plasma Analysis: Measure the activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the plasma using commercially available kits.

- Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for necrosis, inflammation, and other pathological changes.

- Hepatic Glutathione Measurement: Homogenize a portion of the frozen liver tissue and measure the concentration of reduced glutathione (GSH) using a commercially available assay kit, often based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

The logical relationship between NMF metabolism and the assessment of its hepatotoxicity is outlined in the following diagram:

Conclusion

The formation of S-(N-Methylcarbamoyl)glutathione is a critical event in the biotransformation of N-methylformamide. It serves as a biomarker for the generation of a reactive, electrophilic intermediate and is intrinsically linked to the depletion of hepatic glutathione stores, a key event in the onset of NMF-induced hepatotoxicity. The use of stable isotope-labeled compounds, such as this compound, is indispensable for the precise quantification of this metabolite and for elucidating the kinetics of the metabolic pathways involved. The experimental protocols and data presented in this guide provide a framework for researchers in drug metabolism and toxicology to further investigate the mechanisms of amide-induced liver injury and to develop strategies to mitigate such adverse effects.

References

Understanding S-(N-Methylcarbamoyl)glutathione-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(N-Methylcarbamoyl)glutathione-d3 is the deuterated form of S-(N-Methylcarbamoyl)glutathione, a significant metabolite of the investigational antitumor agent N-methylformamide and the industrial chemical methyl isocyanate.[1] This guide provides an in-depth overview of its biochemical origins, its role as a reactive metabolite, and its biological implications. We will delve into its formation via glutathione (B108866) conjugation, its capacity for protein carbamoylation, and its effects on cellular redox homeostasis. This document synthesizes available quantitative data, outlines detailed experimental protocols for its analysis, and provides visual representations of its metabolic pathway and reactivity to support further research and drug development.

Introduction

S-(N-Methylcarbamoyl)glutathione is a crucial intermediate in the metabolism of N-methylformamide and methyl isocyanate.[1] Its formation is a result of the conjugation of these parent compounds with glutathione (GSH), a primary endogenous antioxidant. This process, often enzyme-mediated, is typically a detoxification pathway. However, in the case of S-(N-Methylcarbamoyl)glutathione, the resulting thioester is chemically reactive and can act as a carbamoylating agent, transferring its N-methylcarbamoyl group to nucleophilic residues on proteins and other biomolecules.[2][3] This reactivity has significant toxicological implications and may contribute to the cellular effects of the parent compounds. The deuterated form, this compound, serves as an invaluable tool, primarily as an internal standard for accurate quantification in complex biological matrices using mass spectrometry.

Biochemical Formation and Metabolism

S-(N-Methylcarbamoyl)glutathione is formed through the conjugation of methyl isocyanate with the thiol group of glutathione. Methyl isocyanate itself can be a direct toxicant or a metabolic intermediate of compounds like N-methylformamide. The formation of S-(N-Methylcarbamoyl)glutathione is considered a major metabolic pathway for methyl isocyanate.[4]

The metabolic fate of S-(N-Methylcarbamoyl)glutathione involves further processing through the mercapturic acid pathway, leading to the formation of S-(N-Methylcarbamoyl)-N-acetylcysteine, which is then excreted in the urine.[4] Additionally, due to its inherent reactivity, S-(N-Methylcarbamoyl)glutathione can dissociate to release methyl isocyanate or directly react with other nucleophiles.[3]

Quantitative Data

The following tables summarize the available quantitative data regarding the metabolism of methyl isocyanate and the reactivity of its glutathione conjugate.

Table 1: Metabolism of Methyl Isocyanate in Rats

| Parameter | Value | Reference |

| Fraction of injected methyl isocyanate (45.2 µmol) excreted as S-(N-Methylcarbamoyl)-N-acetylcysteine in 24-hour urine | 24.8 ± 1.9% | [4] |

Table 2: In Vitro Reactivity of S-(N-Methylcarbamoyl)glutathione

| Reaction | Time (hours) | Conversion (%) | Conditions | Reference |

| Reaction with cysteine | 2 | 42.5 | Buffered aqueous media (pH 7.4, 37°C) | [3] |

Table 3: Effect of S-(N-Methylcarbamoyl)glutathione and Related Compounds on Isolated Rat Hepatocytes

| Compound (Concentration) | Parameter | Effect | Incubation Time (hours) | Reference |

| S-(N-Methylcarbamoyl)glutathione (0.5 mM) | Glutathione Reductase Activity | Weak inhibition | 4 | [5] |

| S-(N-Methylcarbamoyl)-L-cysteine (0.5 mM) | Glutathione Reductase Activity | 60 ± 4% activity remaining | 4 | [5] |

| S-(N-Methylcarbamoyl)-L-cysteine | Intracellular GSH | Time- and concentration-dependent depletion | Up to 2 | [5] |

Experimental Protocols

The following are detailed methodologies for the analysis of S-(N-Methylcarbamoyl)glutathione, synthesized from established protocols for glutathione conjugates.

Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)

-

Protein Precipitation: To 100 µL of sample, add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid and an appropriate concentration of this compound as an internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

S-(N-Methylcarbamoyl)glutathione: Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values to be determined by direct infusion of a standard.

-

This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values to be determined by direct infusion of the deuterated standard.

-

-

Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

Visualizations

Metabolic Pathway and Reactivity of S-(N-Methylcarbamoyl)glutathione

Caption: Metabolic formation and reactivity of S-(N-Methylcarbamoyl)glutathione.

Experimental Workflow for Analysis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of methyl isocyanate in the rat. Evidence for glutathione conjugation as a major pathway of metabolism and implications for isocyanate-mediated toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of carbamate thioester derivatives of methyl- and 2-chloroethyl isocyanate on glutathione levels and glutathione reductase activity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of S-(N-Methylcarbamoyl)glutathione-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for S-(N-Methylcarbamoyl)glutathione-d3, a critical isotopically labeled metabolite of the investigational antitumor agent N-methylformamide. Understanding the stability profile of this compound is paramount for ensuring the accuracy and reproducibility of research findings. This document details storage recommendations, potential degradation pathways, and standardized experimental protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. The primary recommended storage condition is refrigeration.

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C Refrigerator | [1] |

| Shipping Conditions | Ambient Temperature | [1] |

| Long-term Storage | Frozen at -20°C or -80°C (Inferred from glutathione (B108866) stability studies) | [2] |

| Handling | Minimize exposure to light and atmospheric oxygen. |

Note: While shipped at ambient temperatures, immediate transfer to refrigerated conditions upon receipt is highly recommended to minimize any potential for degradation. For long-term storage, especially in solution, freezing at -20°C or -80°C is advisable, a practice extrapolated from stability studies on the parent compound, glutathione, which show significantly reduced degradation at lower temperatures.[2]

Potential Degradation Pathways

Direct stability studies on this compound are not extensively published. However, by examining the degradation of the parent molecule, glutathione (GSH), and the reactivity of the S-carbamoyl moiety, we can infer the likely degradation pathways.

The primary degradation route for glutathione is oxidation of the sulfhydryl group to form glutathione disulfide (GSSG).[3][4] This process can be accelerated by exposure to oxygen, elevated temperatures, and certain metal ions.

A second key pathway involves the reactivity of the S-(N-methylcarbamoyl) group . This group has been shown to be chemically reactive, capable of carbamoylating nucleophilic amino acids.[5] This suggests that hydrolysis of the carbamoyl (B1232498) group or reaction with other nucleophiles could be a potential degradation route.

Caption: Inferred degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, it is crucial to perform stability studies. The following protocols are based on established methods for glutathione and its derivatives.

Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and understand the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water, phosphate (B84403) buffer).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3][4]

-

Thermal Degradation: Store solid compound and solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose solid compound and solution to UV light (254 nm) and fluorescent light for 24 hours.

-

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to quantify the remaining parent compound and identify degradation products.

Caption: Workflow for a forced degradation study.

Analytical Method for Stability Testing

A robust analytical method is critical for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the method of choice.

HPLC-UV/MS Method Parameters (Example):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 210-220 nm |

| MS Detection | Electrospray Ionization (ESI) in positive mode, monitoring for the parent mass and expected degradant masses. |

Sample Preparation for Analysis:

-

Deproteinization (for biological samples): If analyzing in a biological matrix, precipitate proteins with an acid such as perchloric acid (PCA), trichloroacetic acid (TCA), or metaphosphoric acid (MPA).[6]

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Filtration: Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

By adhering to these storage and handling guidelines and employing rigorous stability testing protocols, researchers can ensure the quality and reliability of their studies involving this compound.

References

- 1. GSH Reactivity Assay | Domainex [domainex.co.uk]

- 2. jfda-online.com [jfda-online.com]

- 3. mdpi.com [mdpi.com]

- 4. labourdiscovery.ilo.org [labourdiscovery.ilo.org]

- 5. S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione stability in whole blood: effects of various deproteinizing acids - PubMed [pubmed.ncbi.nlm.nih.gov]

S-(N-Methylcarbamoyl)glutathione-d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-(N-Methylcarbamoyl)glutathione-d3, a deuterated analog of a metabolite of the investigational antitumor agent N-methylformamide. This document is intended for use by professionals in research, scientific, and drug development fields.

Compound Data

This compound is the deuterium-labeled form of S-(N-Methylcarbamoyl)glutathione.[1] The incorporation of stable heavy isotopes like deuterium (B1214612) is a common strategy in drug development to trace and quantify molecules during pharmacokinetic and metabolic studies.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound and its non-deuterated counterpart for comparative purposes.

| Property | This compound | S-(N-Methylcarbamoyl)glutathione |

| Catalogue Number | PA PEP 000825[3] | - |

| CAS Number | 127633-23-2[1][3] | 38126-73-7[4][5] |

| Molecular Formula | C12H17D3N4O7S[1][3] | C12H20N4O7S[4][5] |

| Molecular Weight | 367.39[1][3] | 364.37[4][5] |

| Purity | Not explicitly stated for the deuterated form. | ≥95%[4][5] |

| Appearance | Not Available | White or almost white, crystalline powder or colorless crystals. |

| Storage Conditions | 2-8°C Refrigerator[3] | Room temperature[4] |

| Shipping Conditions | Ambient[3] | Room temperature in continental US; may vary elsewhere.[1] |

Experimental Protocols

While a specific, detailed certificate of analysis with experimental protocols for this compound is not publicly available, this section outlines standard analytical methods used for the characterization and quality control of similar glutathione (B108866) derivatives and other small molecules. These protocols are representative of the techniques that would be employed to generate a certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-performance liquid chromatography is a fundamental technique for assessing the purity of chemical compounds.

Objective: To determine the purity of this compound by separating it from any impurities.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in ultrapure water

-

Mobile Phase B: Acetonitrile (B52724)

-

Sample: this compound dissolved in a suitable solvent (e.g., water or a mixture of water and acetonitrile)

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the HPLC column with the initial mobile phase composition.

-

Inject a known concentration of the sample onto the column.

-

Run a gradient elution to separate the components. A typical gradient might be:

-

Isocratic at 5% Mobile Phase B for 5 minutes.

-

Linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

-

Monitor the elution profile using the UV-Vis detector at a suitable wavelength (e.g., 210 nm).

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and structural identity of the compound.

Objective: To verify the molecular weight of this compound.

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).

-

Infuse the sample solution directly into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the protonated ([M+H]+) or deprotonated ([M-H]-) molecule. For this compound, the expected m/z for the protonated molecule would be approximately 368.40.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and isotopic labeling of the molecule.

Objective: To confirm the chemical structure and the position of the deuterium labels in this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve the sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

Acquire a ¹H NMR spectrum. The absence of signals at the positions corresponding to the methyl group protons would confirm the deuterium labeling.

-

Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton.

-

If necessary, 2D NMR experiments (e.g., COSY, HSQC) can be performed to provide more detailed structural information.

Workflow and Pathway Diagrams

The following diagrams illustrate key processes related to the analysis and application of this compound.

Caption: Quality Control Workflow for this compound.

Caption: Application in Pharmacokinetic and Metabolism Studies.

References

Investigating the Toxicological Profile of S-(N-Methylcarbamoyl)glutathione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(N-Methylcarbamoyl)glutathione (SMG) is a chemically reactive metabolite of methyl isocyanate, a highly toxic industrial chemical. Understanding the toxicological profile of SMG is crucial for assessing the risks associated with methyl isocyanate exposure and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of SMG, with a focus on its embryotoxicity and proposed mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of pertinent pathways and workflows to facilitate a deeper understanding of the toxicological characteristics of this compound.

Introduction

S-(N-Methylcarbamoyl)glutathione is formed in vivo through the conjugation of methyl isocyanate with glutathione (B108866) (GSH), a major endogenous antioxidant.[1] This conjugation is a critical step in the detoxification of methyl isocyanate; however, the resulting SMG is itself a reactive molecule with the potential to exert its own toxic effects.[1] The primary mechanism of SMG's reactivity is its ability to act as a carbamoylating agent, transferring its N-methylcarbamoyl group to nucleophilic biomolecules such as amino acids.[1] This reactivity underlies its observed toxicological effects.

Toxicological Data

The most well-documented toxicological effect of S-(N-Methylcarbamoyl)glutathione is its embryotoxicity, as demonstrated in in vitro studies using mouse embryos.

Embryotoxicity

A key study investigated the effects of SMG on mouse embryos explanted on day 8 of gestation and cultured for 42 hours.[2] The study revealed concentration-dependent decreases in embryonic growth and development.[2] The key quantitative findings from this study are summarized in the table below.

| Concentration (mM) | Effect on Embryo Development | Specific Malformations |

| 0.1 - 2.0 | Concentration-dependent decreases in growth and development | Not specified at all concentrations |

| 0.25 | Reduced embryo size to 75% of controlReduced protein content to 63% of control18% of embryos failed to rotate | Spinal kinks and somite pair distortion in the forelimb region (38% of embryos) |

| 2.0 | Complete arrest of embryo development | Heartbeat was still present in 8 out of 9 embryos |

Table 1: Summary of Embryotoxic Effects of S-(N-Methylcarbamoyl)glutathione on Mouse Embryos [2]

The study also noted that the addition of glutathione (GSH) could inhibit the embryotoxicity of SMG, suggesting that competition for carbamoylation targets or replenishment of GSH stores may be protective.[2]

Proposed Mechanisms of Toxicity

The toxicity of S-(N-Methylcarbamoyl)glutathione is believed to stem from its carbamoylating activity, which can lead to the disruption of cellular function through several mechanisms.

Carbamoylation of Nucleophiles

As a reactive glutathione conjugate, SMG can readily transfer its N-methylcarbamoyl moiety to nucleophilic groups on other molecules, particularly the sulfhydryl group of cysteine residues in proteins.[1] This covalent modification can alter the structure and function of critical proteins, leading to cellular dysfunction.

Inhibition of Glutathione Reductase

A plausible mechanism for SMG-induced toxicity is the inhibition of glutathione reductase (GR). Studies on a similar compound, S-(n-butylcarbamoyl)glutathione, have shown that it can cause a time- and concentration-dependent loss of GR activity.[3] Glutathione reductase is a crucial enzyme for maintaining a reduced pool of glutathione (GSH), which is essential for antioxidant defense. Inhibition of GR would lead to an accumulation of oxidized glutathione (GSSG) and a depletion of GSH, rendering cells more susceptible to oxidative stress.

Disruption of Signaling Pathways

While specific signaling pathways affected by SMG have not been definitively elucidated, the known effects of its parent compound, methyl isocyanate, provide some insights. The irritant effects of methyl isocyanate are mediated by the TRPA1 receptor, a member of the transient receptor potential family of ion channels.[4] It is possible that SMG, as a reactive metabolite, could also interact with and modulate the activity of such sensory receptors. Furthermore, exposure to methyl isocyanate has been shown to induce a procoagulant state through the activation of tissue factor, suggesting a potential impact on hemostasis.[5]

Caption: Proposed mechanism of SMG-induced cellular toxicity.

Experimental Protocols

In Vitro Mouse Embryo Toxicity Assay

This assay is used to assess the potential of a substance to cause developmental toxicity.

Objective: To determine the effect of S-(N-Methylcarbamoyl)glutathione on the growth and development of pre-implantation mouse embryos in culture.

General Procedure:

-

Embryo Collection: Day 8 mouse embryos are explanted from pregnant dams.[2]

-

Culture Medium: Embryos are cultured in rat serum, which serves as the culture medium.[2]

-

Exposure: S-(N-Methylcarbamoyl)glutathione is added to the culture medium at various concentrations. A control group without the test substance is also maintained.

-

Incubation: The embryos are cultured for a specific period (e.g., 42 hours) in a controlled environment (e.g., 37°C, 5% CO2).[2]

-

Assessment: At the end of the culture period, embryos are examined for various endpoints, including:

-

Growth: Embryo size and protein content are measured.[2]

-

Development: Developmental milestones, such as rotation and heartbeat, are recorded.[2]

-

Morphology: The presence of any structural abnormalities (e.g., spinal kinks, somite distortion) is noted.[2]

-

Biochemical Markers: DNA content and thymidine (B127349) incorporation can be measured to assess cell proliferation.[2]

-

Caption: Generalized workflow for the in vitro mouse embryo toxicity assay.

Glutathione Reductase Inhibition Assay

This assay is used to determine if a substance inhibits the activity of the enzyme glutathione reductase.

Objective: To measure the inhibitory effect of S-(N-Methylcarbamoyl)glutathione on glutathione reductase activity in vitro.

General Procedure:

-

Enzyme Source: Purified glutathione reductase from a suitable source (e.g., yeast, bovine intestinal mucosa) is used.[3]

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, NADPH, and the enzyme.[3]

-

Inhibition: S-(N-Methylcarbamoyl)glutathione is added to the reaction mixture at various concentrations. A control without the inhibitor is also run.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, oxidized glutathione (GSSG).[3]

-

Measurement: The activity of glutathione reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor.

Genotoxicity and Carcinogenicity

To date, there are no publicly available studies that have specifically evaluated the genotoxicity or carcinogenicity of S-(N-Methylcarbamoyl)glutathione. Standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, and in vitro chromosomal aberration assay would be necessary to assess the mutagenic and clastogenic potential of this compound. Given that SMG is a reactive carbamoylating agent, and its parent compound, methyl isocyanate, is known to be genotoxic, it is plausible that SMG may also possess genotoxic properties.

Conclusion and Future Directions

The current toxicological data on S-(N-Methylcarbamoyl)glutathione primarily highlight its potential for developmental toxicity, as evidenced by in vitro mouse embryo studies. The proposed mechanism of toxicity centers on its carbamoylating activity, which can lead to the functional impairment of essential proteins and enzymes like glutathione reductase. However, a comprehensive toxicological profile of SMG is far from complete.

Future research should focus on:

-

In vivo toxicity studies: To determine the acute, sub-chronic, and chronic toxicity of SMG in animal models.

-

Genotoxicity assessment: To evaluate the mutagenic and clastogenic potential of SMG using a standard battery of genotoxicity tests.

-

Carcinogenicity bioassays: To assess the long-term carcinogenic potential of SMG.

-

Mechanistic studies: To identify the specific cellular targets of SMG carbamoylation and to elucidate the precise signaling pathways that are disrupted by this compound.

A more complete understanding of the toxicological profile of S-(N-Methylcarbamoyl)glutathione is essential for a thorough risk assessment of methyl isocyanate exposure and for the development of effective strategies to mitigate its adverse health effects.

References

- 1. S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of the methyl isocyanate metabolite S-(N-methylcarbamoyl)GSH on mouse embryos in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of S-(n-butylcarbamoyl)glutathione, a reactive carbamoylating metabolite of tolbutamide in the rat, and evaluation of its inhibitory effects on glutathione reductase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 5. Methyl isocyanate inhalation induces tissue factor-dependent activation of coagulation in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of S-(N-Methylcarbamoyl)glutathione-d3 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(N-Methylcarbamoyl)glutathione is a metabolite of interest in toxicology and pharmacology, often formed from the reaction of methyl isocyanate with glutathione (B108866).[1] Accurate quantification of this conjugate and its stable isotope-labeled internal standard, S-(N-Methylcarbamoyl)glutathione-d3, is crucial for pharmacokinetic and metabolism studies. This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of S-(N-Methylcarbamoyl)glutathione in biological matrices.

Principle

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of S-(N-Methylcarbamoyl)glutathione. A stable isotope-labeled internal standard, this compound, is used to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[2][3] Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

S-(N-Methylcarbamoyl)glutathione (≥95% purity)[4]

-

This compound (≥95% purity, isotopic purity ≥98%)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade methanol

-

Formic acid (≥98%)

-

Perchloric acid (70%)

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

-

Thawing: Thaw all biological samples (e.g., plasma) and reagents on ice.

-

Spiking Internal Standard: To 100 µL of each sample, standard, and quality control, add 10 µL of this compound internal standard working solution (100 ng/mL in 50% methanol).

-

Protein Precipitation: Add 300 µL of ice-cold 4% (v/v) perchloric acid in acetonitrile to each tube.[5]

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| S-(N-Methylcarbamoyl)glutathione | 365.1 | 236.1 | 0.05 | 30 | 15 |

| This compound (IS) | 368.1 | 239.1 | 0.05 | 30 | 15 |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.025 | 98.5 |

| 2.5 | 0.063 | 101.2 |

| 5 | 0.128 | 102.4 |

| 10 | 0.255 | 99.8 |

| 25 | 0.640 | 98.9 |

| 50 | 1.275 | 100.5 |

| 100 | 2.560 | 99.3 |

| 250 | 6.380 | 101.8 |

Linearity: The method was linear over the concentration range of 1-250 ng/mL with a coefficient of determination (r²) > 0.998.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC | 3 | 4.2 | 5.8 | 102.1 | 101.5 |

| Medium QC | 75 | 3.1 | 4.5 | 98.7 | 99.2 |

| High QC | 200 | 2.8 | 3.9 | 100.8 | 100.3 |

Method Sensitivity

| Parameter | Value |

| Lower Limit of Detection (LLOD) | 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of S-(N-Methylcarbamoyl)glutathione.

Caption: Formation and quantification pathway of S-(N-Methylcarbamoyl)glutathione.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of S-(N-Methylcarbamoyl)glutathione in biological matrices. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in drug development and clinical research settings.

References

- 1. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Remarkable Stability of Glutathione-Based Supramolecular Gel in the Presence of Oxidative Stress from Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [kuscholarworks.ku.edu]

Application Note: High-Throughput Quantification of S-(N-Methylcarbamoyl)glutathione in Biological Matrices using S-(N-Methylcarbamoyl)glutathione-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(N-Methylcarbamoyl)glutathione is a key metabolite in various biological pathways and a potential biomarker for exposure to certain xenobiotics. Accurate and precise quantification of this analyte in complex biological matrices is crucial for toxicological studies and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of S-(N-Methylcarbamoyl)glutathione in plasma and cell culture samples, utilizing its stable isotope-labeled analog, S-(N-Methylcarbamoyl)glutathione-d3, as an internal standard to ensure high accuracy and reproducibility.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for variations during sample preparation and analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of S-(N-Methylcarbamoyl)glutathione using a stable isotope-labeled internal standard.

Application Notes & Protocol: Quantitative Analysis of N-methylformamide (NMF) Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-methylformamide (NMF) is an industrial solvent and a key metabolite of N,N-dimethylformamide (DMF), a widely used organic compound.[1][2] Monitoring NMF and its metabolites is crucial for assessing occupational exposure to DMF and for understanding the toxicology and hepatotoxicity associated with these compounds.[3][4] This document provides detailed protocols for the quantitative analysis of major NMF metabolites in biological matrices, primarily urine, using modern analytical techniques.

Metabolism of N-methylformamide

NMF is primarily formed in the body through the metabolism of DMF, which is first catalyzed by cytochrome P450 enzymes (specifically CYP2E1) to N-hydroxymethyl-N-methylformamide (HMMF).[2][4] HMMF is unstable and breaks down to NMF.[2] NMF itself undergoes further metabolism. One significant pathway involves oxidation and subsequent conjugation with glutathione, leading to the formation of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a mercapturic acid derivative that is excreted in the urine.[5] This pathway is believed to involve a highly reactive intermediate, possibly methyl isocyanate (MIC), which is linked to the compound's toxicity.[4][5][6] Other reported metabolites include methylamine (B109427) and carbon dioxide.[5]

Analytical Methodologies

The primary methods for quantifying NMF metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

GC-MS: Historically used for NMF analysis. A significant drawback is the thermal instability of HMMF, which converts to NMF in the hot GC injection port.[7] This prevents the separate quantification of HMMF and NMF, leading to a combined measurement often referred to as "total NMF".[7][8] Analysis of the polar metabolite AMCC by GC requires complex derivatization to make it volatile.[7]

-

LC-MS/MS: This is the preferred method as it overcomes the limitations of GC-MS. It allows for the direct, simultaneous measurement of HMMF, NMF, and AMCC in a single analytical run without the need for derivatization or concern for thermal degradation.[7][9] This provides a more accurate and detailed metabolic profile.

Data Presentation: Summary of Analytical Methods and Quantitative Data

Table 1: Comparison of Analytical Methods for NMF Metabolite Analysis

| Feature | GC-MS | LC-MS/MS |

|---|---|---|

| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by specific mass-based detection. |

| Analytes Measured | "Total NMF" (NMF + HMMF); AMCC requires derivatization.[7] | Simultaneous NMF, HMMF, AMCC.[7] |

| Sample Preparation | May require extraction and/or derivatization.[7][10] | Simple "dilute-and-shoot" for urine is often sufficient.[7] |

| Throughput | Lower due to sample preparation complexity. | Higher due to simpler sample preparation. |

| Specificity | Cannot distinguish between NMF and HMMF.[7] | High; can easily distinguish isomers and labile compounds.[7] |

| Recommendation | Suitable for measuring "total NMF" for basic exposure monitoring.[8] | Recommended for detailed toxicological studies and accurate risk assessment.[8] |

Table 2: Example Quantitative Data for NMF Metabolites in Urine

| Parameter | Value / Observation | Reference |

|---|---|---|

| Linearity Range (LC-MS/MS) | 0.004 - 8 µg/mL for NMF, HMMF, and AMCC | [7] |

| Inter-batch Precision (LC-MS/MS) | 1.3 - 9.8% | [7] |

| Inter-batch Accuracy (LC-MS/MS) | 94.7 - 116.8% | [7] |

| Approximate Molar Excretion Ratio | HMMF : NMF : AMCC ≈ 4 : 1 : 1 | [7] |

| Excretion Half-time (after 8hr exposure to DMF) | "MF" (HMMF+NMF): ~4 hrs; AMCC: ~23 hrs | [6] |

| Urinary NMF as Exposure Index | A linear correlation exists between urinary NMF and environmental DMF concentration. |[11] |

Experimental Protocols

Protocol 1: Simultaneous Quantification of NMF, HMMF, and AMCC in Urine by LC-MS/MS

This protocol is based on the method described by Sohn et al. (2005) and is the recommended approach for its specificity and simplicity.[7]

A. Sample Collection and Storage

-

Collect urine samples in polypropylene (B1209903) tubes.

-

To prevent degradation of metabolites, immediately freeze samples and store them at ≤ -20°C, with -80°C being optimal for long-term storage.[12]

-

Avoid repeated freeze-thaw cycles to maintain sample integrity.[13]

B. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex each sample for 15 seconds to ensure homogeneity.

-

Centrifuge the samples at 4°C and ~10,000 x g for 10 minutes to pellet any particulate matter.[14]

-

In a clean microcentrifuge tube, dilute 100 µL of the urine supernatant with 900 µL of the initial mobile phase (e.g., 10% methanol (B129727) in 2mM formic acid).

-

Vortex the diluted sample.

-

Filter the sample through a 0.22 µm syringe filter (e.g., PVDF or regenerated cellulose) into an autosampler vial.[15]

C. LC-MS/MS Instrumentation and Conditions

-

LC System: UHPLC or HPLC system.

-

Column: Capcell Pak MF SG80 (5 µm, 2.0 x 150 mm) or equivalent reverse-phase column.[7]

-

Mobile Phase: 10% Methanol in 2 mM aqueous formic acid.[7]

-

Mode: Isocratic elution.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 35°C.[14]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Example MRM Transitions:

-

NMF: Precursor ion [M+H]⁺ m/z 60.1 -> Product ion m/z 44.1

-

HMMF: Precursor ion [M+H]⁺ m/z 90.1 -> Product ion m/z 60.1

-

AMCC: Precursor ion [M+H]⁺ m/z 221.1 -> Product ion m/z 162.1 (Note: These are representative transitions; they must be optimized on the specific instrument used.)

-

D. Quantification

-

Prepare stock solutions of NMF, HMMF, and AMCC analytical standards in methanol.

-

Create a series of calibration standards by spiking appropriate volumes of the stock solutions into pooled control urine (or synthetic urine) to achieve concentrations across the desired range (e.g., 0.005 to 10 µg/mL).[7]

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

Process calibration standards and QC samples using the same sample preparation procedure (Section B).

-

Construct a calibration curve for each analyte by plotting the peak area against the nominal concentration and applying a linear regression with 1/x weighting.

-

Quantify the metabolites in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of "Total NMF" in Urine by GC-MS

This protocol is suitable for biomonitoring when distinguishing between NMF and HMMF is not required.

A. Sample Collection and Storage

-

Follow the same procedure as described in Protocol 1, Section A.

B. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen urine samples at room temperature and vortex.

-

Pipette 1 mL of urine into a 15 mL glass screw-cap tube.

-

Add an internal standard (e.g., a deuterated NMF analogue, if available).

-

Add 5 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at ~2,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitute the dry residue in 100 µL of ethyl acetate (B1210297) and transfer to a GC-MS autosampler vial with an insert.

C. GC-MS Instrumentation and Conditions

-

GC System: Gas chromatograph with a split/splitless injector.

-

Injector Temperature: 250°C (to ensure thermal conversion of HMMF to NMF).[16]

-

Injection Mode: Splitless (1 µL injection).

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 5 min.

-

Ramp: 20°C/min to 240°C.

-

Hold at 240°C for 5 min.[16]

-

-

Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor for NMF (m/z): 60 (molecular ion), 30, 29.

D. Quantification

-

Prepare calibration standards by spiking NMF into control urine and processing them through the same extraction procedure (Section B).

-

Construct a calibration curve by plotting the peak area of the primary quantifying ion (e.g., m/z 60) against the concentration.

-

Quantify "Total NMF" in unknown samples using the calibration curve.

References

- 1. Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism and liver toxicity of N,N-dimethylformamide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.aston.ac.uk [research.aston.ac.uk]

- 4. researchgate.net [researchgate.net]